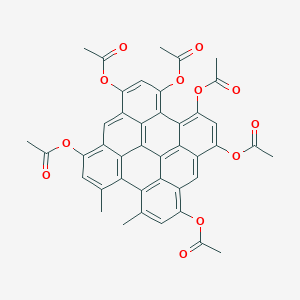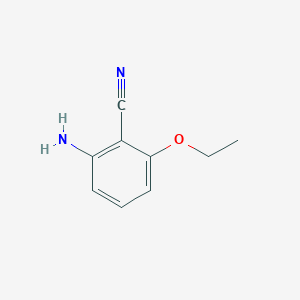![molecular formula C24H27N3O2 B053494 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one CAS No. 701304-22-5](/img/structure/B53494.png)
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用机制
The mechanism of action of 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the body, which are involved in various biological processes. The compound has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can further contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one in lab experiments is its potential as a therapeutic agent for various diseases. The compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the main limitations of using this compound is its lack of specificity, which can lead to off-target effects. Further studies are needed to optimize the compound's specificity and reduce its toxicity.
未来方向
There are several future directions for research on 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one. One of the most significant directions is to optimize the compound's specificity and reduce its toxicity. Further studies are also needed to understand the compound's mechanism of action and identify its potential targets in the body. The compound's potential as a drug delivery system also needs to be explored further. Finally, more studies are needed to evaluate the compound's therapeutic potential for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is a chemical compound that has shown promising results in various scientific research applications. The compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, makes it an exciting area of research. Further studies are needed to optimize the compound's specificity and reduce its toxicity, understand its mechanism of action, and evaluate its therapeutic potential.
合成方法
The synthesis method of 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one involves several steps. One of the most commonly used methods is the one-pot, three-component reaction of 2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one, 4-methylpiperazine, and ethyl 2-bromo-2-oxoacetate in the presence of a suitable base. The reaction is carried out at room temperature, and the product is obtained in good yields.
科学研究应用
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a drug delivery system, where it can be used to deliver drugs to specific target sites in the body.
属性
CAS 编号 |
701304-22-5 |
|---|---|
产品名称 |
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one |
分子式 |
C24H27N3O2 |
分子量 |
389.5 g/mol |
IUPAC 名称 |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3 |
InChI 键 |
MBGOHVUPIPFVMM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
规范 SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
同义词 |
3,5,6,7-Tetrahydro-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenylcyclopent[f]isoindol-1(2H)-one; 1-[(1,2,3,5,6,7-Hexahydro-3-oxo-2-phenylcyclopent[f]isoindol-1-yl)acetyl]-4-methylpiperazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
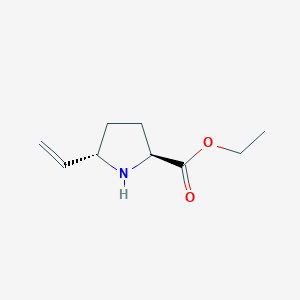
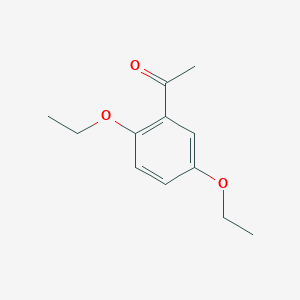
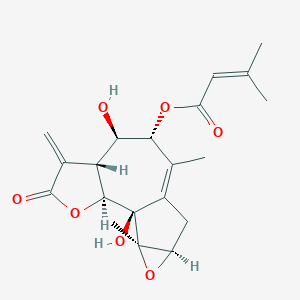


![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
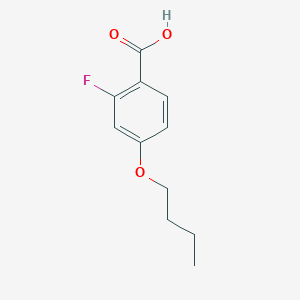

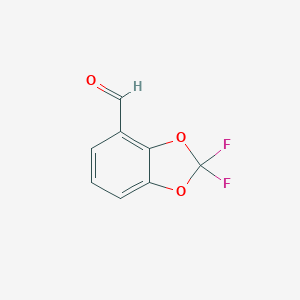
![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
